molecular formula C20H19FN2O4S B11337694 Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Ethyl 2-({[5-(3-fluoro-4-methylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B11337694
M. Wt: 402.4 g/mol
InChI Key: TYTZYAAPEUSXTC-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a thiophene ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the oxazole and thiophene intermediates. The key steps include:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Thiophene Ring: This often involves the use of sulfur-containing reagents and cyclization reactions.

    Coupling Reactions: The oxazole and thiophene intermediates are then coupled using reagents such as palladium catalysts in a cross-coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxazole derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism by which ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE shares similarities with other oxazole and thiophene derivatives, such as:
    • Methyl 3-fluoro-5-(4,4,5-trimethyl-1,2-oxazole-3-amido)thiophene-2-carboxylate
    • Ethyl 3-(4-fluoro-2-methylphenyl)acrylate

Uniqueness

The uniqueness of ETHYL 2-[5-(3-FLUORO-4-METHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct electronic and steric properties. This makes it a valuable compound for developing new materials and pharmaceuticals with tailored properties.

Properties

Molecular Formula

C20H19FN2O4S

Molecular Weight

402.4 g/mol

IUPAC Name

ethyl 2-[[5-(3-fluoro-4-methylphenyl)-1,2-oxazole-3-carbonyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H19FN2O4S/c1-5-26-20(25)17-11(3)12(4)28-19(17)22-18(24)15-9-16(27-23-15)13-7-6-10(2)14(21)8-13/h6-9H,5H2,1-4H3,(H,22,24)

InChI Key

TYTZYAAPEUSXTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=NOC(=C2)C3=CC(=C(C=C3)C)F

Origin of Product

United States

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